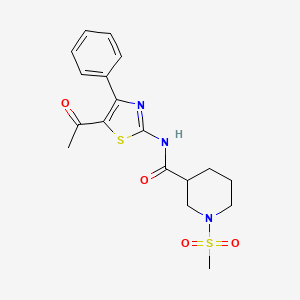

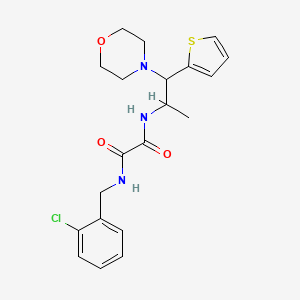

N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as AMG 837, is a potent and selective agonist of the G protein-coupled receptor GPR40. It has been extensively studied for its potential therapeutic applications in treating type 2 diabetes and related metabolic disorders.

Scientific Research Applications

Biological Activities and Chemical Properties

BSA Binding and Molecular Docking : A study involved synthesizing new compounds derived from a similar base structure for evaluating their biological activities. These compounds were tested for their BSA binding capabilities, anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) activities. Molecular docking studies identified active sites responsible for the best AChE inhibition, with certain compounds showing significant antibacterial and anti-inflammatory activity, recommending them for further in vivo studies (Iqbal et al., 2020).

Anti-Acetylcholinesterase Activity : Another research focused on the synthesis of piperidine derivatives evaluated for their anti-acetylcholinesterase (anti-AChE) activity. It was found that substituting the benzamide with a bulky moiety significantly increased activity. A particular compound demonstrated an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE), highlighting its potential as an antidementia agent (Sugimoto et al., 1990).

COVID-19 Drug Utilization Study : Research into antimalarial sulfonamides for COVID-19 drug utilization involved computational calculations and molecular docking studies. This study suggested the theoretical and practical implications of such compounds against SARS-CoV-2, indicating the potential for broader therapeutic applications (Fahim & Ismael, 2021).

CCR5 Antagonist for Anti-HIV-1 Activity : A piperidine-4-carboxamide derivative, TAK-220, was discovered to possess high CCR5 binding affinity and potent inhibition of HIV-1 replication, alongside good metabolic stability. It strongly inhibited the replication of CCR5-using HIV-1 clinical isolates, presenting itself as a promising clinical candidate for further development (Imamura et al., 2006).

properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c1-12(22)16-15(13-7-4-3-5-8-13)19-18(26-16)20-17(23)14-9-6-10-21(11-14)27(2,24)25/h3-5,7-8,14H,6,9-11H2,1-2H3,(H,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCPCESFVFXFDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2CCCN(C2)S(=O)(=O)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)

![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)

![3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2406066.png)

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)

![3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2406069.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide](/img/structure/B2406072.png)